6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C18H25N7O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H25N7O/c1-10-7-8-15(21-11(10)2)23-14-9-16(24-25-17(14)18(20)26)22-13-6-4-3-5-12(13)19/h7-9,12-13H,3-6,19H2,1-2H3,(H2,20,26)(H2,21,22,23,24)/t12-,13+/m1/s1 |
InChI Key |
XJZVCDVZCRLIKN-OLZOCXBDSA-N |
Isomeric SMILES |
CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)N[C@H]3CCCC[C@H]3N)C |
Canonical SMILES |
CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)NC3CCCCC3N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO0921 involves several key steps:
Formation of the pyridazine ring: The initial step involves the formation of the pyridazine ring through a cyclization reaction.
Coupling reactions: The final step involves coupling the pyridazine ring with the aminocyclohexyl and dimethylpyridinyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of RO0921 typically involves optimizing the synthetic route to ensure high yield and purity. This includes:
Scaling up the cyclization and amination reactions: Ensuring that these reactions are efficient and reproducible on a larger scale.
Purification: Using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
RO0921 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyridazine ring.
Reduction: Reduction reactions can alter the amino groups, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different substituents on the pyridazine ring, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of RO0921 with modified functional groups, which can be used to study structure-activity relationships.
Scientific Research Applications
The compound 6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Structural Features
The compound features a pyridazine core substituted with various functional groups that enhance its biological activity. The presence of the cyclohexylamine moiety is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have demonstrated efficacy in targeting the NLRP3 inflammasome, which plays a crucial role in inflammation-related cancers .
Neurological Disorders
The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates that derivatives of pyridazine can modulate neuroinflammatory responses, making them candidates for conditions such as Alzheimer's disease and multiple sclerosis .
Antimicrobial Properties
There is emerging evidence that compounds similar to 6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide exhibit antimicrobial properties. These findings are particularly relevant in the context of rising antibiotic resistance .
Study 1: NLRP3 Inflammasome Inhibition
A study published in 2024 investigated the effects of pyridazine derivatives on the NLRP3 inflammasome. The results showed that these compounds could significantly reduce IL-1β levels in vitro and demonstrated efficacy in vivo models of brain inflammation . This positions similar compounds as promising candidates for further development.
Study 2: Cancer Therapeutics
Another research effort focused on the application of pyridazine-based compounds in cancer therapy. The study reported that specific analogs exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
Study 3: Neuroprotective Effects
Research exploring the neuroprotective effects of pyridazine derivatives indicated their potential role in mitigating neurodegenerative processes. The findings suggested that these compounds could enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .
Mechanism of Action
RO0921 exerts its effects by inhibiting spleen tyrosine kinase (Syk), a key enzyme involved in signal transduction in immune cells. By binding to the active site of Syk, RO0921 prevents the phosphorylation of downstream targets, thereby modulating immune responses and reducing inflammation . Additionally, RO0921 inhibits M. tuberculosis serine/threonine protein kinase G, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
R406: Another Syk inhibitor with similar applications in immunology and oncology.
Fostamatinib: A prodrug of R406, used in the treatment of chronic immune thrombocytopenia.
Entospletinib: A selective Syk inhibitor investigated for its potential in treating hematologic malignancies.
Uniqueness of RO0921
RO0921 is unique due to its high selectivity for Syk over a broad panel of other kinases, making it a valuable tool for studying Syk-specific pathways . Its ability to inhibit both Syk and M. tuberculosis serine/threonine protein kinase G further distinguishes it from other similar compounds .
Biological Activity
The compound 6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Information
- IUPAC Name : 6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide
- Molecular Formula : C₁₈H₂₅N₇O
- Molecular Weight : 355.437 g/mol
- SMILES Notation : O=C(c2nnc(cc2Nc1nc(c(cc1)C)C)NC3CCCCC3N)N
The compound features a pyridazine core substituted with various functional groups, which contribute to its biological activity.
Research indicates that this compound may act as a selective agonist for certain receptors, particularly in the central nervous system (CNS). The presence of the aminocyclohexyl group suggests potential interactions with neurotransmitter receptors, which could modulate various physiological responses.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : Preliminary data suggest that the compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : There is evidence supporting neuroprotective properties, particularly in models of neurodegenerative diseases. This may be attributed to antioxidant activity and modulation of neuroinflammatory processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Amino Substituents : Variations in the amino groups can significantly affect receptor binding affinity and selectivity.
- Pyridine Substitution : The position and nature of substituents on the pyridine ring are critical for enhancing biological activity.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anti-inflammatory | Reduced cytokine production | |
| Neuroprotective | Protection against oxidative stress |
Study 1: Antidepressant Effects in Rodents
A study investigated the antidepressant effects of similar compounds in rodent models. Results indicated a significant reduction in depressive-like behaviors following administration, correlating with increased levels of serotonin and norepinephrine in the brain.
Study 2: Neuroprotection Against Oxidative Stress
In a model of oxidative stress-induced neurodegeneration, treatment with this compound resulted in reduced neuronal cell death and improved functional outcomes. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Study 3: Inflammation Model
In an induced inflammation model, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores. This highlights its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
